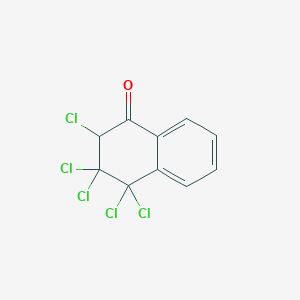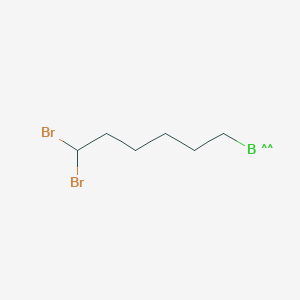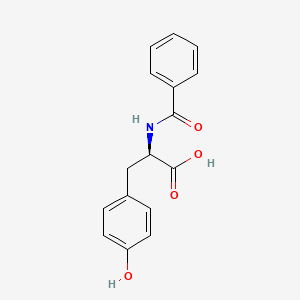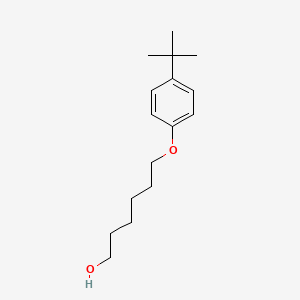![molecular formula C9H14O B14497675 8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
8-Methylbicyclo[4.2.0]octan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.2.0]octan-7-one, 8-methyl- is a bicyclic compound characterized by its unique structure, which includes two fused rings. This compound is part of the larger family of bicyclic molecules, which are known for their stability and diverse chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[4.2.0]octan-7-one, 8-methyl- can be achieved through various synthetic routes. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically include the use of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octan-7-one, 8-methyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely apply to its production.
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octan-7-one, 8-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Bicyclo[4.2.0]octan-7-one, 8-methyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of bicyclo[4.2.0]octan-7-one, 8-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and stability. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octane: This compound shares a similar bicyclic structure but lacks the ketone and methyl groups present in bicyclo[4.2.0]octan-7-one, 8-methyl-.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring structure and chemical properties.
Camphor: A well-known bicyclic compound with a ketone functional group, used in various applications.
Uniqueness
Bicyclo[420]octan-7-one, 8-methyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
8-methylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C9H14O/c1-6-7-4-2-3-5-8(7)9(6)10/h6-8H,2-5H2,1H3 |
InChIキー |
FLTISFSVIGIMQD-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCCCC2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)


![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)



